molecular formula C15H13FN2O B4414496 1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B4414496
M. Wt: 256.27 g/mol
InChI Key: OBSDHHNINXNDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as FDBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FDBC is a member of the pyridine family and has a molecular weight of 256.28 g/mol.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. It has also been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to decrease the expression of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax. This compound has been found to inhibit the migration and invasion of cancer cells. It has been shown to decrease the expression of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several advantages for lab experiments. It is easy to synthesize and is available in good yields. This compound has been found to have a broad range of activities against cancer cells, viruses, and bacteria. However, this compound also has some limitations for lab experiments. It has low solubility in water and organic solvents, which can make it difficult to work with. This compound can also be toxic to normal cells at high concentrations, which can limit its use in vivo.

Future Directions

There are several future directions for the research on 1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. One direction is to study the structure-activity relationship of this compound and its analogs. This can help to identify more potent and selective compounds for the treatment of cancer and viral infections. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to determine the optimal dosage and administration route for this compound. Additionally, further studies are needed to investigate the potential side effects of this compound and its safety profile in humans.

Scientific Research Applications

1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been the subject of many scientific studies due to its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antimicrobial activities. This compound has been found to inhibit the proliferation of cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to have antiviral activity against the hepatitis B virus. This compound has been shown to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-7-11(2)18(15(19)14(10)8-17)9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSDHHNINXNDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
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1-(4-fluorobenzyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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